4-Methylanisole, also known as 1-methoxy-4-methylbenzene, is an organic compound with the molecular formula and a molecular weight of 122.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the para position of a methyl-substituted benzene ring. This compound appears as a clear, colorless to light yellow liquid and has a boiling point of approximately 175.5 °C and a melting point of -32 °C . Its structure can be represented by the SMILES notation: COC1=CC=C(C)C=C1
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Additionally, it can react with strong oxidizing agents under specific conditions, leading to the formation of various derivatives. The compound's reactivity is influenced by its functional groups, making it suitable for further transformations in organic synthesis.
Several methods exist for synthesizing 4-methylanisole:
These methods vary in efficiency and yield, with considerations for safety and environmental impact during synthesis.
4-Methylanisole finds applications across various fields:
These applications leverage its unique chemical structure and properties, making it valuable in industrial processes.
Research on interaction studies involving 4-methylanisole primarily focuses on its reactivity with other compounds during oxidation processes. For example, studies have investigated its behavior when subjected to electrochemical oxidation, revealing insights into reaction kinetics and product formation . Such studies are crucial for understanding how this compound can be effectively used in synthetic pathways or industrial applications.
Several compounds are structurally similar to 4-methylanisole. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
p-Cresol | C7H8O | Hydroxy group instead of methoxy; used as disinfectant. |
Anisole | C7H8O | Lacks methyl substitution at the para position; used as solvent. |
o-Methylanisole | C8H10O | Methyl group at ortho position; different physical properties. |
3-Methylanisole | C8H10O | Methyl group at meta position; distinct reactivity patterns. |
4-Methylanisole's unique para-substitution allows for specific chemical reactivity that differs from these similar compounds, making it particularly useful in synthetic organic chemistry.
Flammable;Irritant;Health Hazard